molecular formula C62H113N11O13 B054852 Dihydro-csa M17 CAS No. 121886-75-7

Dihydro-csa M17

カタログ番号 B054852
CAS番号: 121886-75-7
分子量: 1220.6 g/mol
InChIキー: HTHPJMCQQNKDHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydro-csa M17, also known as 2-(2,4-dichlorophenyl)-2-hydroxy-N-methylacetamide, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.

作用機序

The mechanism of action of Dihydro-csa M17 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and apoptosis. Dihydro-csa M17 has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-kB pathway, which is involved in inflammation and cell survival. Dihydro-csa M17 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cell survival.
Biochemical and Physiological Effects:
Dihydro-csa M17 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, Dihydro-csa M17 has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, Dihydro-csa M17 has been shown to reduce amyloid beta accumulation and improve cognitive function. In Parkinson's disease research, Dihydro-csa M17 has been shown to protect dopaminergic neurons and improve motor function.

実験室実験の利点と制限

One advantage of using Dihydro-csa M17 in lab experiments is its potential therapeutic applications in various diseases. Dihydro-csa M17 has been shown to have anticancer, neuroprotective, and cognitive-enhancing effects in preclinical studies. However, one limitation of using Dihydro-csa M17 in lab experiments is its limited availability and high cost.

将来の方向性

There are several future directions for research on Dihydro-csa M17. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and reduce its cost. Additionally, further preclinical and clinical studies are needed to evaluate its safety and efficacy in humans. Finally, Dihydro-csa M17 could be explored as a potential therapeutic agent in other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, Dihydro-csa M17 is a chemical compound that has gained attention in scientific research for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various signaling pathways involved in cell growth, survival, and apoptosis. Dihydro-csa M17 has been shown to have anticancer, neuroprotective, and cognitive-enhancing effects in preclinical studies. However, further research is needed to fully understand its potential and limitations as a therapeutic agent.

合成法

The synthesis of Dihydro-csa M17 involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form 2,4-dichlorophenylacetyl chloride. This intermediate is then reacted with N-methylacetamide to produce Dihydro-csa M17.

科学的研究の応用

Dihydro-csa M17 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Dihydro-csa M17 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, Dihydro-csa M17 has been shown to improve cognitive function and reduce amyloid beta accumulation. In Parkinson's disease research, Dihydro-csa M17 has been shown to protect dopaminergic neurons and improve motor function.

特性

CAS番号

121886-75-7

製品名

Dihydro-csa M17

分子式

C62H113N11O13

分子量

1220.6 g/mol

IUPAC名

33-(1,6-dihydroxy-2-methylhexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C62H113N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h34-47,49-52,74,76H,24-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)

InChIキー

HTHPJMCQQNKDHH-UHFFFAOYSA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

正規SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

同義語

(8-hydroxy-6,7-dihydro-MeBMT)cyclosporin
8-hydroxy-6,7-dihydro-(4-(2-butenyl)-4,N-dimethylthreonine)cyclosporin
dihydro-CsA M17

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。